1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
This compound features a 4,5-dihydro-1H-imidazole core, a partially saturated heterocyclic ring, with two key substituents:
- Position 1: A 2-chloro-6-fluorobenzoyl group, introducing electron-withdrawing halogens (Cl, F) that may enhance stability and influence binding interactions.
- Position 2: A [(2-methylphenyl)methyl]sulfanyl group, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2OS/c1-12-5-2-3-6-13(12)11-24-18-21-9-10-22(18)17(23)16-14(19)7-4-8-15(16)20/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXCXBFJGMBKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2C(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-chloro-6-fluorobenzoyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and its mechanism of action.
Biological Activity Overview
Research indicates that imidazole derivatives often exhibit significant biological activities, including antitumor and antiviral properties. The specific compound has been evaluated for its cytotoxicity against various cancer cell lines and its potential as an HIV-1 inhibitor.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines. The following table summarizes the IC50 values of the compound against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| Cervical Cancer (SISO) | 3.06 | |
| Bladder Cancer (RT-112) | 3.77 | |
| Breast Cancer (MCF-7) | 4.50 |
The compound's effectiveness appears to be comparable to known chemotherapeutic agents, indicating its potential as a candidate for further development.
The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis in cancer cells. Studies have shown that treatment with the compound leads to an increase in early and late apoptotic cells, suggesting a dose-dependent response in promoting apoptosis .
HIV-1 Inhibition
The compound has also been investigated for its antiviral properties, particularly against HIV-1. Research indicates that it demonstrates significant inhibitory activity against wild-type HIV-1 and various mutants, with some derivatives showing potency at picomolar concentrations .
Case Studies
A notable case study involved the evaluation of a series of related compounds, including the target compound, where structure-activity relationships were established. The findings suggested that specific substitutions on the imidazole ring significantly influenced the biological activity, particularly in terms of selectivity and potency against HIV-1 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Core
(a) 2-{[(3-Methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole hydrochloride
- Key Differences : The sulfanyl group at position 2 is attached to a 3-methylphenyl (meta-methyl) instead of 2-methylphenyl (ortho-methyl).
(b) 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
Halogenation Patterns
(a) 2-Chloro-6-fluoro-1H-benzo[d]imidazole
- Key Differences : A benzimidazole core (fully aromatic) vs. dihydroimidazole.
- Impact : The saturated dihydroimidazole in the target compound may exhibit reduced planarity, affecting DNA intercalation or protein binding compared to benzimidazoles .
(b) 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole
- Key Differences : Multiple aryl substitutions vs. a single benzoyl group.
Pharmacological and Physicochemical Properties
Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
